molecular formula C21H16N2O3S B1223374 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid

Cat. No.: B1223374
M. Wt: 376.4 g/mol
InChI Key: HXHZNFAFHFRUIE-UHFFFAOYSA-N
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Description

2-[[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a phenylpyridine.

Biological Activity

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C20H18N2O2S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 1049793

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with thiol compounds. The synthesis often employs methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across multiple cancer cell lines. Here are key findings from various studies:

  • Cell Viability Assays :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer).
    • Results indicated that it significantly inhibited cell viability, with IC50 values ranging from 20 µM to 50 µM depending on the cell line tested .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with apoptotic cell death.
    • It was found to inhibit key signaling pathways involved in tumor growth, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
  • Case Studies :
    • In a study involving MDA-MB-231 breast cancer cells, treatment with the compound led to a significant reduction in cell proliferation and induced G1 phase arrest in the cell cycle, suggesting its potential as a therapeutic agent for aggressive breast cancers .
    • Another study highlighted its effectiveness against glioblastoma cells, where it demonstrated superior cytotoxicity compared to standard chemotherapeutics .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-730Induces apoptosis via caspase activation
A54925PI3K/AKT/mTOR pathway inhibition
PANC-140Cell cycle arrest at G1 phase
MDA-MB-23120Morphological changes indicative of apoptosis

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C21H16N2O3S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)23-21(17(16)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25)

InChI Key

HXHZNFAFHFRUIE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
Reactant of Route 2
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid

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